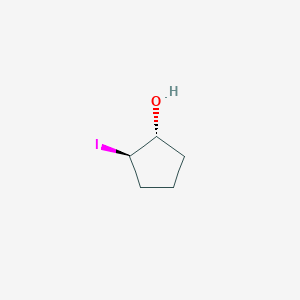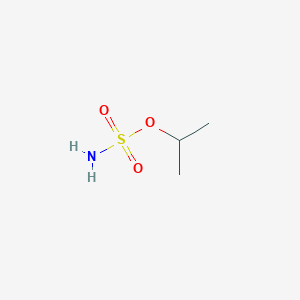
Sulfamic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl sulfamate, also known as isopropyl sulfamate, is an organic compound with the molecular formula C3H9NO3S. It is a sulfamate ester derived from isopropanol and sulfamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl sulfamate can be synthesized through the reaction of isopropanol with sulfamic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
(CH3)2CHOH + H2NSO3H → (CH3)2CHOSO3NH2 + H2O
Industrial Production Methods
Industrial production of propan-2-yl sulfamate may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and catalysts may be adjusted to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Propan-2-yl sulfamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of propan-2-yl sulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Butyl sulfamate
Comparison
Propan-2-yl sulfamate is unique in its structure and properties compared to other sulfamate esters. Its isopropyl group provides distinct steric and electronic effects, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other sulfamate esters may not be as effective .
Properties
Molecular Formula |
C3H9NO3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
propan-2-yl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) |
InChI Key |
ULCGRQKYGXIIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
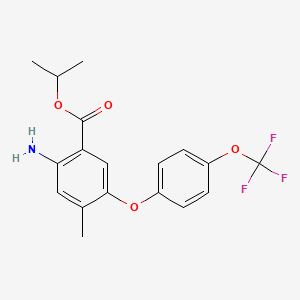
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
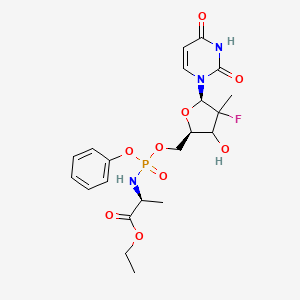

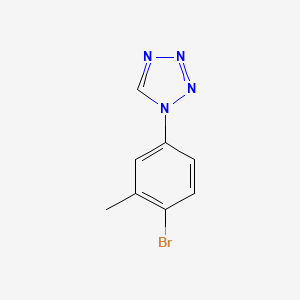
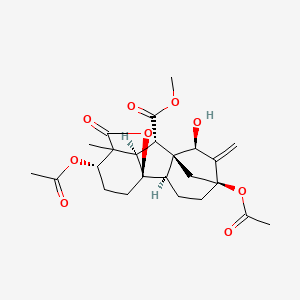
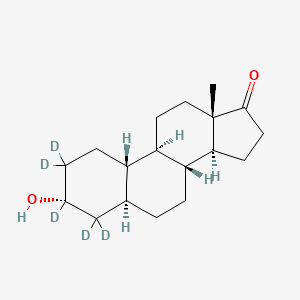
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


